4-acetamido-N-(2,4,6-trimethylphenyl)benzamide
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Overview
Description
4-acetamido-N-(2,4,6-trimethylphenyl)benzamide is a synthetic organic compound known for its potential applications in various scientific fields. It is characterized by its unique structure, which includes an acetamido group and a trimethylphenyl group attached to a benzamide core. This compound is of interest due to its potential biological activities and its role in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-N-(2,4,6-trimethylphenyl)benzamide typically involves the acylation of 4-aminobenzamide with 2,4,6-trimethylphenylacetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions to increase yield and purity. This can include the use of automated reactors, controlled temperature settings, and continuous monitoring of the reaction progress. The final product is typically purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-acetamido-N-(2,4,6-trimethylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamido group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or anilines.
Scientific Research Applications
4-acetamido-N-(2,4,6-trimethylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-acetamido-N-(2,4,6-trimethylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its substrate. The pathways involved can include inhibition of cell proliferation, induction of apoptosis, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-acetamido-N-(2,4,6-trimethylphenyl)benzamide
- 4-acetamido-N-(2,4,6-trimethylphenyl)formamide
- 4-acetamido-N-(2,4,6-trimethylphenyl)methylideneamino]benzamide
Uniqueness
This compound is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit higher potency or selectivity in its biological effects, making it a valuable compound for further research and development .
Properties
IUPAC Name |
4-acetamido-N-(2,4,6-trimethylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-11-9-12(2)17(13(3)10-11)20-18(22)15-5-7-16(8-6-15)19-14(4)21/h5-10H,1-4H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQOMPDWWKSTAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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